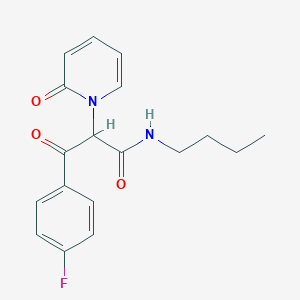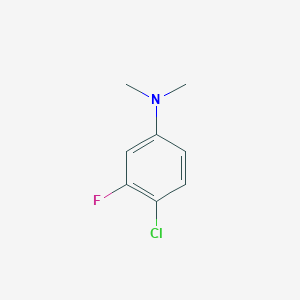
N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with a fluorophenyl group, a pyridinyl group, and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative with an amine. For instance, the reaction between 4-fluorobenzoyl chloride and N-butylamine in the presence of a base like triethylamine.
Introduction of the Pyridinyl Group: This step might involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amide and a pyridinyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: The compound may act as a catalyst or reactant, facilitating or undergoing specific chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butyl-3-(4-chlorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
- N-butyl-3-(4-methylphenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
Uniqueness
N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C18H19FN2O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-butyl-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C18H19FN2O3/c1-2-3-11-20-18(24)16(21-12-5-4-6-15(21)22)17(23)13-7-9-14(19)10-8-13/h4-10,12,16H,2-3,11H2,1H3,(H,20,24) |
Clé InChI |
LBFJLXKFGFNUFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(C(=O)C1=CC=C(C=C1)F)N2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B12458950.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12458956.png)
![2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)
![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458981.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12458984.png)
![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12458987.png)
![N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B12458991.png)

![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12459007.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)

![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12459011.png)
